Balovaptan

説明

Balovaptan (INN; developmental code name RG7314) is a selective small molecule antagonist of the vasopressin V1A receptor . It is under development by Roche for the treatment of post-traumatic stress disorder . It was in a phase III clinical trial for adults and a phase II clinical trial for children for this indication .

Molecular Structure Analysis

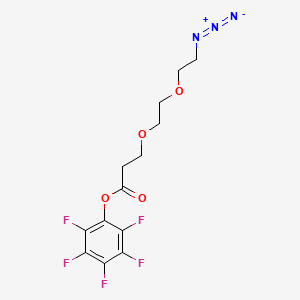

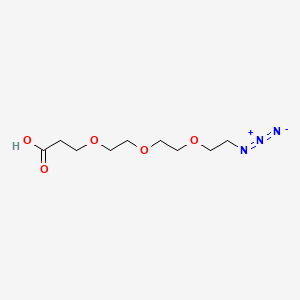

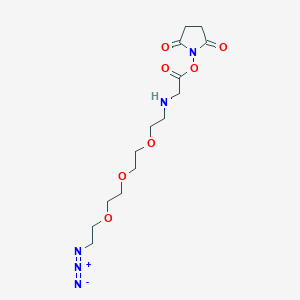

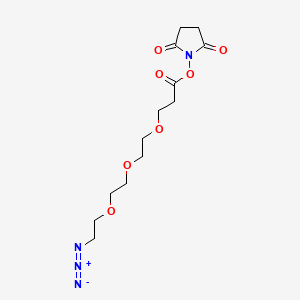

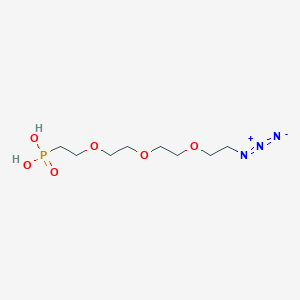

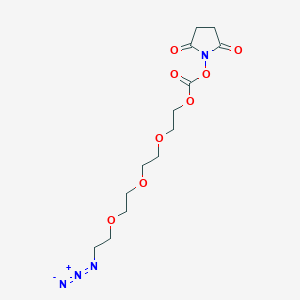

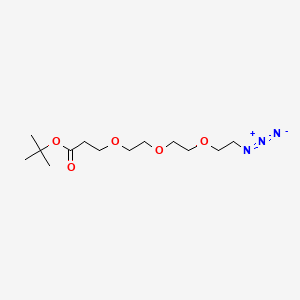

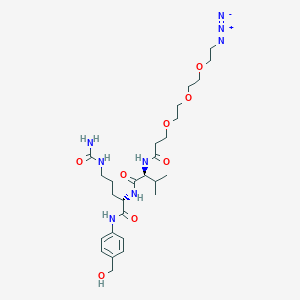

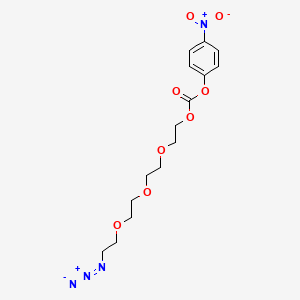

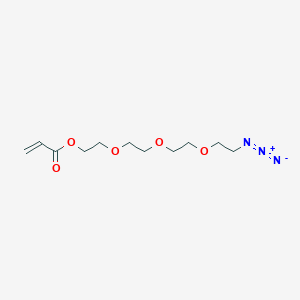

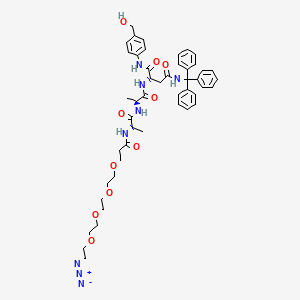

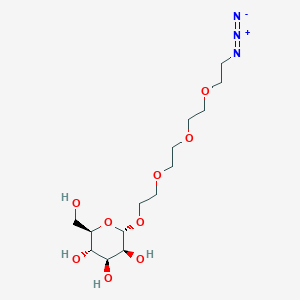

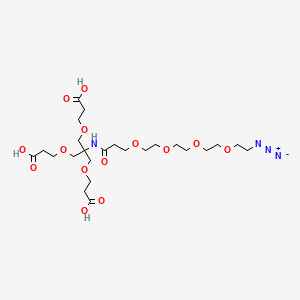

Balovaptan has the IUPAC name 8-Chloro-5-methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine . Its molecular formula is C22H24ClN5O .Physical And Chemical Properties Analysis

Balovaptan has a molar mass of 409.92 g/mol . More detailed physical and chemical properties might be found in specialized chemistry databases or publications.科学的研究の応用

Autism Spectrum Disorder (ASD)

Balovaptan, a vasopressin 1a receptor antagonist, has been investigated for its potential to treat core symptoms of ASD. The drug aims to improve social communication and interaction, which are often challenging for individuals with ASD . Despite the initial promise, a phase 3 trial, V1aduct, concluded that Balovaptan did not significantly improve social communication in autistic adults compared to placebo .

Pediatric Applications

The pharmacokinetics of Balovaptan have been modeled to support dosing in pediatric populations. The model predicts that children aged 2–4 years require 40% of the adult dose to achieve adult-equivalent exposures, while those aged 5–9 years require 70%, and those aged 10 and above can receive the full adult dose . This model is crucial for determining appropriate dosing for children in clinical trials and therapeutic settings.

Malignant Cerebral Edema (MCE)

Balovaptan has been explored for new clinical indications, including MCE. A population pharmacokinetic model was adapted for intravenous dosing and combined with pharmacodynamic data to guide dosing in a phase II trial for MCE prophylaxis after acute ischemic stroke . The model suggests a sequence of stepped-dose daily infusions to achieve target brain receptor occupancy.

Post-Traumatic Stress Disorder (PTSD)

Research has also extended to the potential use of Balovaptan in treating PTSD. The drug’s mechanism as a vasopressin receptor antagonist may influence neuropsychological functions related to the onset of PTSD, offering a novel approach to managing this condition .

Stroke Prophylaxis

In addition to MCE, Balovaptan’s pharmacokinetic model has been used to simulate brain receptor occupancy as a guide for dosing in stroke prophylaxis. This application could provide a new avenue for preventing stroke-related complications .

Water Retention and Brain Fluid Homeostasis

Balovaptan’s role as a vasopressin receptor antagonist implicates it in the regulation of water retention and brain fluid homeostasis. These functions are vital in conditions where fluid balance is disrupted, such as in certain types of brain injuries or diseases .

Blood Pressure Regulation

The drug’s interaction with vasopressin receptors also suggests a potential application in regulating blood pressure. This could be particularly relevant in conditions where vasopressin-mediated vasoconstriction is implicated .

Development of Social Behaviors

Central activity of vasopressin, which Balovaptan modulates, has been implicated in the development of social behaviors. This research area explores the broader implications of Balovaptan on social behavior patterns beyond ASD .

作用機序

Target of Action

Balovaptan, also known by its developmental code name RG7314, is a selective small molecule antagonist . Its primary target is the vasopressin V1A receptor . This receptor is involved in a range of biological activities, including the regulation of water retention, brain fluid homeostasis, and blood pressure . It also acts centrally as a neurotransmitter to regulate the hypothalamic-pituitary adrenocortical axis .

Mode of Action

Balovaptan acts by antagonizing the vasopressin V1A receptor . By blocking this receptor, balovaptan can influence the various physiological functions that the receptor is involved in.

Biochemical Pathways

The biochemical pathways affected by balovaptan are related to its antagonistic action on the vasopressin V1A receptor. Vasopressin, the hormone that normally binds to this receptor, has been implicated in a variety of neuropsychological functions, including the development of social behaviors and aggression . By blocking the receptor, balovaptan may influence these functions.

Pharmacokinetics

The pharmacokinetics of balovaptan, including its absorption, distribution, metabolism, and excretion (ADME) properties, are complex and exhibit time- and dose-dependent non-linearity . The volume of distribution of balovaptan decreases as the amount of balovaptan in the central compartment increases . An age effect on clearance has been observed in children, with adult-equivalent exposures predicted at 40% of the adult dose for children aged 2–4 years, 70% for 5–9 years, and at the full adult dose for ≥10 years .

Result of Action

The molecular and cellular effects of balovaptan’s action are related to its antagonistic effect on the vasopressin V1A receptor. By blocking this receptor, balovaptan can influence the various physiological functions that the receptor is involved in .

将来の方向性

特性

IUPAC Name |

8-chloro-5-methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O/c1-27-13-16-12-17(23)7-10-19(16)28-20(14-27)25-26-22(28)15-5-8-18(9-6-15)29-21-4-2-3-11-24-21/h2-4,7,10-12,15,18H,5-6,8-9,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPZPHGHNDMRKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2)Cl)N3C(=NN=C3C4CCC(CC4)OC5=CC=CC=N5)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101107286 | |

| Record name | 8-Chloro-5,6-dihydro-5-methyl-1-[trans-4-(2-pyridinyloxy)cyclohexyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Balovaptan | |

CAS RN |

1228088-30-9 | |

| Record name | Balovaptan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228088309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Balovaptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Chloro-5,6-dihydro-5-methyl-1-[trans-4-(2-pyridinyloxy)cyclohexyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALOVAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAX5D5AGV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。